molecular formula C9H6F2N2O2 B11889289 Methyl 4,6-difluoro-1H-indazole-3-carboxylate

Methyl 4,6-difluoro-1H-indazole-3-carboxylate

Cat. No.: B11889289
M. Wt: 212.15 g/mol
InChI Key: NTOFSOWVDHOQMP-UHFFFAOYSA-N
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Description

Methyl 4,6-difluoro-1H-indazole-3-carboxylate is a fluorinated indazole derivative. Indazole compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of fluorine atoms in the structure often enhances the compound’s stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,6-difluoro-1H-indazole-3-carboxylate typically involves the reaction of 4,6-difluoro-1H-indazole-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4,6-difluoro-1H-indazole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4,6-difluoro-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4,6-difluoro-1H-indazole-3-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms at the 4 and 6 positions enhances the compound’s stability and may improve its pharmacokinetic properties compared to non-fluorinated analogs .

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

methyl 4,6-difluoro-1H-indazole-3-carboxylate

InChI

InChI=1S/C9H6F2N2O2/c1-15-9(14)8-7-5(11)2-4(10)3-6(7)12-13-8/h2-3H,1H3,(H,12,13)

InChI Key

NTOFSOWVDHOQMP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1C(=CC(=C2)F)F

Origin of Product

United States

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